Product packaging for Fmoc-D-Phe-OH-d5(Cat. No.:)

Fmoc-D-Phe-OH-d5

Cat. No.: B12401639
M. Wt: 392.5 g/mol
InChI Key: SJVFAHZPLIXNDH-NEQPNFATSA-N
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Description

Significance of Stable Isotope Labeling in Mechanistic and Quantitative Chemical Biology

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to trace their fate in chemical reactions and biological systems. silantes.comcreative-proteomics.comwikipedia.org This approach offers a safe and effective way to study molecular transformations and dynamics. diagnosticsworldnews.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, serves as an excellent non-radioactive tracer. wikipedia.orgbritannica.com Its nucleus contains a proton and a neutron, making it twice as heavy as protium (B1232500) (¹H). britannica.com This mass difference allows for its detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy without the safety concerns associated with radioactive isotopes. wikipedia.orgresearchgate.net In D-Phenyl-D5-alanine-N-FMOC, the five deuterium atoms on the phenyl ring act as a distinct label to track the molecule's involvement and transformation in various processes. thalesnano.com

Deuterium labeling is instrumental in elucidating reaction mechanisms and metabolic pathways in non-human, in vitro studies. thalesnano.comscispace.commdpi.com By replacing hydrogen with deuterium at specific positions, chemists can probe the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slower reaction rate if the C-H bond is broken in the rate-determining step. scispace.com This provides invaluable information about the transition state of a reaction. In metabolic studies, deuterium-labeled compounds are introduced into cellular systems, and their metabolic products are analyzed to map out complex biochemical pathways. silantes.combiorxiv.orgcreative-proteomics.comacs.org For instance, deuterium-labeled amino acids can be used to trace their incorporation into newly synthesized proteins, providing insights into protein turnover and metabolism in cell cultures. biorxiv.org

Strategic Importance of N-Protecting Groups (e.g., FMOC) in Complex Organic Synthesis

In the synthesis of complex organic molecules like peptides and proteins, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. numberanalytics.comwiley.comorganic-chemistry.org N-protecting groups are essential for masking the nucleophilic nature of the amino group of amino acids during peptide bond formation. organic-chemistry.org

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a widely used N-protecting group, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgbachem.comtotal-synthesis.com SPPS allows for the stepwise assembly of amino acids into a peptide chain while the C-terminus is anchored to a solid resin support. bachem.comspcmc.ac.in The FMOC group protects the N-terminus of the incoming amino acid. After the coupling reaction, the FMOC group is removed under mild basic conditions, typically with piperidine, to expose a new N-terminal amine for the next coupling cycle. wikipedia.orgchempep.com This iterative process of coupling and deprotection enables the efficient and controlled synthesis of long peptide chains. sterlingpharmasolutions.compeptide.com

A key advantage of the FMOC group is its role in orthogonal protection strategies. chempep.comfiveable.mefiveable.me Orthogonality in chemical synthesis refers to the ability to deprotect one functional group without affecting others. fiveable.mefiveable.meresearchgate.net The FMOC group is base-labile, meaning it is removed by a base. wikipedia.org This is in contrast to other protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is acid-labile. creative-peptides.com This orthogonality allows for the selective removal of the FMOC group from the N-terminus without disturbing acid-labile side-chain protecting groups or the acid-labile linker attaching the peptide to the resin. bachem.comchempep.com This selective control is critical for the successful synthesis of complex peptides and other modified biomolecules. nih.govrsc.orgchinesechemsoc.org

Overview of D-Amino Acids in Biological Systems and Their Expanding Research Horizon (non-human, non-clinical)

While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly being discovered in a variety of non-human biological systems and are the subject of expanding research. nih.govtandfonline.comnih.govresearchgate.net They are not typically incorporated into proteins via ribosomal synthesis but play diverse and important roles. nih.gov

In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases. nih.govnih.gov Bacteria can also release a variety of free D-amino acids into their environment, which can act as signaling molecules to regulate processes like biofilm formation and dispersal. nih.govnih.govsciengine.com For instance, some bacteria secrete D-methionine, D-leucine, and D-tyrosine to modulate their communities. nih.govfrontiersin.org

Research in marine environments has revealed that D-amino acids are a significant component of dissolved organic matter, largely originating from bacterial peptidoglycan. sciengine.comfrontiersin.org The ability of some marine bacteria to utilize D-amino acids as a source of carbon and nitrogen highlights their role in marine nutrient cycling. nih.govfrontiersin.orgresearchgate.net The presence and metabolism of D-amino acids are also being explored in other organisms, such as plants and marine invertebrates, opening up new avenues of research into their physiological functions. nih.govthieme-connect.com

Occurrence and Biochemical Roles (excluding human disease relevance)

While L-amino acids are the predominant enantiomers found in proteins synthesized by ribosomes, D-amino acids are not mere laboratory curiosities. ethz.chanaspec.com They are found in nature, playing significant roles in various organisms.

Bacterial Cell Walls: D-alanine and D-glutamate are integral components of the peptidoglycan layer in bacterial cell walls, providing structural rigidity and resistance to degradation by common proteases that target L-amino acids. isotope.comisotope.com

Marine Microorganisms: Certain marine microbes produce D-amino acids, which are involved in carbon and energy cycles within the ocean. cdnisotopes.com

Amphibian Skin: The skin of some frog species contains peptides with D-amino acids, such as the opioid peptides dermorphins and deltorphins, which are formed through post-translational epimerization. ethz.ch

Invertebrates: D-amino acids have been identified in the venom of cone snails and in various tissues of some marine invertebrates. cdnisotopes.com

The primary biochemical advantage conferred by the D-configuration is resistance to enzymatic degradation. isotope.com Most proteases are stereospecific for L-amino acids, meaning peptides incorporating D-amino acids exhibit enhanced stability and a longer half-life in biological environments. anaspec.comnih.gov

Stereochemical Considerations in Biochemical Interactions

The "handedness" or chirality of amino acids is a critical factor in molecular recognition and biological function. anaspec.com Enzymes and receptors in biological systems are themselves chiral and, therefore, exhibit a high degree of stereospecificity, meaning they preferentially interact with one enantiomer over the other. anaspec.com

The interaction between a peptide and its target receptor is highly dependent on the three-dimensional arrangement of its amino acid side chains. Introducing a D-amino acid into a peptide sequence alters its local conformation, which can have several consequences:

Altered Binding Affinity: The change in shape can either enhance or diminish the peptide's ability to bind to its target.

Modified Secondary Structure: The presence of a D-amino acid can disrupt or, in some cases, stabilize specific secondary structures like β-turns or helices. ethz.ch

Resistance to Proteolysis: As most proteases are specific for L-amino acid sequences, peptides containing D-amino acids are less susceptible to being broken down, which is a significant advantage for therapeutic peptide design. anaspec.comnih.gov

This stereospecificity is a fundamental principle that researchers leverage when designing peptides with specific properties, such as increased stability or controlled biological activity. anaspec.com

The Compound in Focus: D-Phenyl-D5-alanine-N-FMOC

This specific compound is a multi-faceted tool for chemical synthesis and analysis, primarily in the field of proteomics. It is a derivative of the amino acid phenylalanine, featuring three key modifications that each serve a distinct and strategic purpose.

Component Function/Advantage Primary Application Area
D-Stereocenter Provides resistance to enzymatic degradation by most proteases.Synthesis of stable peptides for research and therapeutic development. isotope.com
Phenyl-D5 (Deuterium Labeling) Acts as a stable isotope label, creating a mass shift for detection by mass spectrometry. Does not alter biological activity.Quantitative proteomics, metabolic tracing, internal standards for mass spectrometry. isotope.comnih.gov
N-FMOC Group A base-labile protecting group for the amine function, preventing unwanted reactions during peptide synthesis.Solid-Phase Peptide Synthesis (SPPS). lgcstandards.comnih.gov

Table 1: Functional Components of D-Phenyl-D5-alanine-N-FMOC

Detailed Research Findings

The general research application proceeds as follows:

A peptide of interest (e.g., a fragment of a larger protein that is a biomarker) is synthesized using D-Phenyl-D5-alanine-N-FMOC in place of a standard phenylalanine residue.

This creates a "heavy" version of the peptide, which is chemically identical to the natural "light" peptide but has a higher molecular weight due to the five deuterium atoms.

A known quantity of this heavy peptide is spiked into a complex biological sample (like blood plasma or a cell lysate) as an internal standard.

The sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov The mass spectrometer can distinguish between the light (native) and heavy (labeled) versions of the peptide.

By comparing the signal intensity of the native peptide to the known amount of the spiked-in heavy standard, researchers can accurately quantify the amount of the native peptide—and by extension, the protein it came from—in the original sample. isotope.comnih.gov

This technique, known as stable isotope dilution mass spectrometry, is a gold standard for protein quantification due to its high precision and accuracy. The use of a D-amino acid in the standard can also be a strategic choice to ensure its stability during sample preparation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO4 B12401639 Fmoc-D-Phe-OH-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21NO4

Molecular Weight

392.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D

InChI Key

SJVFAHZPLIXNDH-NEQPNFATSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Stereoselective Synthesis and Derivatization Strategies for D Phenyl D5 Alanine N Fmoc

Precursor Synthesis and Deuterium (B1214612) Incorporation Methodologies

The foundational steps in synthesizing the target molecule involve the introduction of deuterium into the phenyl ring of a suitable precursor and the establishment of the desired D-stereochemistry at the α-carbon.

The incorporation of deuterium into the phenyl ring of phenylalanine precursors is commonly achieved through catalytic hydrogen-deuterium (H-D) exchange reactions. These methods offer an efficient way to introduce the heavy isotope with high levels of incorporation.

A prevalent and effective method involves the use of a Palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. Research has demonstrated that this system can achieve facile and efficient deuteration of phenylalanine derivatives. The regioselectivity of the deuteration is highly dependent on the reaction conditions, particularly temperature. At a temperature of approximately 110 °C, selective deuteration occurs at the β-position of the amino acid side chain. However, to achieve deuteration of the aromatic ring (to produce the phenyl-d5 moiety), different or more forcing conditions may be required, often starting from a deuterated precursor like benzene-d6. A facile method for deuterating phenylalanine derivatives using a Pd/C-H₂-D₂O system has been developed, which allows for selective deuteration at the β-position at 110 °C and the α-position at higher temperatures, all while proceeding without racemization.

Table 1: Catalytic Deuteration of Phenylalanine Derivatives

Catalyst SystemDeuterium SourceKey ConditionsObserved SelectivityReference
Pd/CD₂O110 °CSelective deuteration at the β-position
Pd/CD₂O>110 °CDeuteration at the α-position occurs
Ru/CD₂ONot specifiedUsed for selective deuteration of cyclodextrins

Once a deuterated precursor is obtained, the next critical step is to establish the D-configuration at the chiral center. This can be accomplished through various stereoselective synthetic methods.

One approach is the use of chiral phase-transfer catalysis. For instance, D-phenylalanine has been successfully synthesized with high optical purity (89.9%) via the benzylation of N-benzylideneglycine ethyl ester. This reaction employs a chiral catalyst, such as (-)-N-benzylcinchonidinium chloride, in a suitable solvent like dichloromethane, followed by hydrolysis to yield the final amino acid. Applying this method to a deuterated benzylation agent (e.g., benzyl-d5 bromide) would yield the desired D-Phenyl-d5-alanine.

Another powerful strategy involves the stereoselective reduction of precursor molecules. The basidiomycete Bjerkandera adusta can stereoselectively reduce phenyl acetyl carbinol (PAC) that is isotopically labeled to the corresponding (1R,2S)-diol. While this specific transformation is for a diol, it highlights the potential of biological systems to perform stereospecific transformations on deuterated aromatic precursors.

Enzymatic and chemoenzymatic methods have become powerful tools for producing enantiomerically pure amino acids, including D-phenylalanine, from racemic mixtures or prochiral starting materials. These biocatalytic approaches offer high selectivity and operate under mild conditions.

One prominent strategy involves the use of D-amino acid dehydrogenases (DAADH) or D-amino acid transaminases (DAAT). For example, D-phenylalanine can be produced from its corresponding α-keto acid, phenylpyruvic acid, using engineered DAADH variants. This process can achieve quantitative yields and an enantiomeric excess (ee) greater than 99%.

Another sophisticated approach is the coupling of a Phenylalanine Ammonia Lyase (PAL) with a chemoenzymatic deracemization process. PALs naturally catalyze the conversion of cinnamic acids to L-phenylalanines. However, by coupling this reaction with a stereoselective oxidation of the L-enantiomer using an L-amino acid deaminase (LAAD) and a non-selective reduction step, the process can be directed to accumulate the D-enantiomer in high yield and excellent optical purity. This multi-enzyme cascade system has been successfully used to produce various D-phenylalanine derivatives.

Table 2: Selected Enzymatic and Chemoenzymatic Methods for D-Phenylalanine Synthesis

Enzymatic SystemStarting MaterialKey Enzyme(s)ProductYield / Enantiomeric Excess (ee)Reference
Multi-enzyme cascadeL-phenylalaninePmLAAD, m-DAADH, Formate dehydrogenaseD-phenylalanineQuantitative yield, >99% ee
Chemoenzymatic deracemizationCinnamic acidsPhenylalanine Ammonia Lyase (PAL), L-amino acid deaminase (LAAD), NH₃BH₃D-phenylalanine derivativesHigh yield, >99% ee
StereoinversionL-phenylalanineD-amino acid transaminase (DAAT) from B. subtilisD-phenylalanine1.73 g/L production
Asymmetric reductive aminationPhenylpyruvic acidD-amino acid dehydrogenase (DAADH) variant W121L/H227ID-phenylalanine85% yield, >99% ee

N-FMOC Protection Strategies and Optimization

After the stereoselective synthesis of D-Phenyl-D5-alanine, the amino group must be protected to make the molecule suitable for peptide synthesis. The 9-fluorenylmethyloxycarbonyl (FMOC) group is a widely used protecting group, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability.

The classical method for introducing the FMOC group involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions, often in a mixture of an organic solvent like dioxane and aqueous sodium bicarbonate. While effective, this method utilizes hazardous solvents.

In line with the principles of green chemistry, more environmentally benign methods have been developed. A notable advancement is the development of an efficient and catalyst-free FMOC protection of amino acids in aqueous media. This approach involves reacting the amino acid with Fmoc-Cl in water at a slightly elevated temperature (e.g., 60 °C), which leads to excellent yields and minimizes the use of hazardous organic solvents. Other reagents, such as stable Fmoc-benzotriazoles, have also been shown to effectively protect amino acids in aqueous media in the presence of a mild base like triethylamine. Mechanochemistry, using techniques like ball-milling, also presents a solvent-free alternative for peptide bond formation and derivatization, further improving the environmental impact.

Table 3: Comparison of Classical and Green FMOC Protection Strategies

ApproachReagentSolvent/ConditionsAdvantagesReference
Classical Schotten-BaumannFmoc-ClDioxane/Water, Na₂CO₃Well-established, effective
Green ChemistryFmoc-ClWater, 60 °C, catalyst-freeEnvironmentally benign, high yields, avoids hazardous solvents
Green ChemistryFmoc-benzotriazolesAqueous media, triethylamine, 20 °CStable reagents, good yields, free of dipeptide impurities
MechanochemistryN-(Fmoc-α-amino acyl) benzotriazoleSolvent-free (ball-milling) or LAGEco-friendly, reduced waste, good to excellent yields

Chemoselectivity is the ability to react with one functional group in the presence of others. When protecting an amino acid like D-Phenyl-D5-alanine, the primary challenge is to selectively acylate the amino group without reacting with the carboxylic acid group.

This selectivity is typically achieved by controlling the reaction pH. Under basic conditions (Schotten-Baumann reaction), the amino group is deprotonated and becomes a potent nucleophile, readily attacking the Fmoc-Cl reagent. The carboxylic acid, existing as a carboxylate anion, is a much weaker nucleophile and does not react. This difference in nucleophilicity is the basis for the high chemoselectivity of the N-protection reaction.

In more complex molecules that may contain other nucleophilic functional groups (e.g., hydroxyl or thiol groups in other amino acids), an orthogonal protection strategy is essential. This involves choosing protecting groups that are removed under different conditions. For the FMOC protection of the α-amino group, the reaction conditions are generally mild enough not to interfere with many common side-chain protecting groups used in peptide chemistry. For example, procedures have been developed for the selective N-protection of amines in the presence of multiple hydroxyl groups, demonstrating the high degree of chemoselectivity that can be achieved.

Reaction Condition Optimization for Enhanced Yield and Purity

The synthesis of D-Phenyl-D5-alanine-N-FMOC involves the protection of the amino group of D-Phenyl-D5-alanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. Optimizing reaction conditions is critical to maximize the yield and ensure high purity by minimizing side reactions. numberanalytics.com Key parameters that are typically optimized include the choice of solvent, base, temperature, pH, and the stoichiometry of the reagents. numberanalytics.comnumberanalytics.com

The reaction is commonly performed using an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which reacts with the amino group of the deuterated phenylalanine. numberanalytics.comacs.org The optimization process for a model amino acid like phenylalanine often involves a systematic screening of these variables. researchgate.netresearchgate.net For instance, using a biphasic system, such as ethyl acetate (B1210297) and an aqueous solution of a base like sodium bicarbonate or sodium carbonate, is a common strategy. acs.org

Several factors are considered during optimization:

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products. numberanalytics.com While biphasic systems are common, greener solvents like ethanol (B145695) in combination with buffers are also explored to create more environmentally friendly processes. researchgate.net

Base/pH: A base is required to deprotonate the amino group, enhancing its nucleophilicity. However, conditions that are too basic can lead to the decomposition of the Fmoc group or the product itself. numberanalytics.com The pH must be carefully controlled, often using buffer systems like phosphate (B84403) or borate (B1201080) buffers, to maintain an optimal environment for the reaction. researchgate.net

Temperature: The reaction temperature affects the rate of the reaction. While higher temperatures can speed up the formation of the product, they can also promote side reactions, leading to impurities. numberanalytics.com Optimization often involves finding a balance, with many procedures performed at room temperature or cooler (e.g., 0 °C) to enhance selectivity. mdpi.com

Stoichiometry: The ratio of the Fmoc reagent to the amino acid is crucial. A slight excess of the Fmoc reagent is often used to ensure complete conversion of the amino acid, but a large excess can lead to difficulties in purification and the formation of byproducts. acs.org

The table below illustrates a hypothetical optimization study for the Fmoc protection of an amino acid, demonstrating how varying conditions can impact the outcome.

Table 1: Illustrative Optimization of Reaction Conditions for Fmoc-Protection
EntryBaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
110% NaHCO₃Dioxane/Water2548592
210% Na₂CO₃Dioxane/Water2529295
310% Na₂CO₃Acetone/Water2529094
4Phosphate Buffer (pH 8)Ethanol/Water2539598
5Phosphate Buffer (pH 8)Ethanol/Water059499

Advanced Purification and Isolation Techniques

Following the synthesis, advanced purification and isolation techniques are essential to obtain D-Phenyl-D5-alanine-N-FMOC of high chemical and enantiomeric purity, suitable for applications like peptide synthesis. phenomenex.com

Chromatographic Separations (e.g., HPLC, preparative chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Fmoc-protected amino acids. phenomenex.com For preparative scale, systems like the ACCQPrep preparative HPLC can be utilized to isolate the target compound from unreacted starting materials and reaction byproducts. teledyneisco.com

Reversed-phase HPLC is commonly employed, where the nonpolar nature of the Fmoc group allows for strong retention on C18 columns. teledyneisco.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water, often with an acidic additive such as trifluoroacetic acid (TFA). phenomenex.comrsc.org The additive helps to ensure sharp peaks by suppressing the ionization of the carboxylic acid group. phenomenex.com

To ensure high enantiomeric purity, chiral HPLC is indispensable. phenomenex.com This technique uses a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of the Fmoc-amino acid. sigmaaldrich.com Several types of CSPs have proven effective for this purpose:

Polysaccharide-based CSPs: Columns like Lux Cellulose and Lux Amylose are widely used and show excellent chiral recognition for many Fmoc-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) offer multimodal capabilities and are highly effective for separating a wide range of N-protected amino acids. sigmaaldrich.commdpi.com

The D- and L-enantiomers are resolved into two separate peaks, allowing for the accurate determination of enantiomeric excess (e.e.). rsc.org For D-Phenyl-D5-alanine-N-FMOC, the goal would be to ensure the absence of the corresponding L-enantiomer.

Table 2: Typical Chiral HPLC Parameters for Fmoc-Amino Acid Separation
ParameterConditionReference
ColumnLux Cellulose-2 (250 x 4.6 mm, 5 µm) phenomenex.com
Mobile PhaseAcetonitrile / Water / Trifluoroacetic Acid (TFA) phenomenex.com
Flow Rate1.0 mL/min phenomenex.com
DetectionUV @ 220 nm or 254 nm phenomenex.comrsc.org
TemperatureAmbient phenomenex.com
Elution OrderD-enantiomer typically elutes before the L-enantiomer on certain quinine-based CSPs nih.gov

Crystallization and Recrystallization for High Enantiomeric Purity

Crystallization is a powerful and cost-effective method for purifying solid compounds and enhancing enantiomeric purity. acs.org For α-amino acids, which can be challenging to crystallize directly, conversion to the N-Fmoc derivative often yields a highly crystalline solid that is more amenable to purification by recrystallization. researchgate.net This process is particularly effective for enriching a product that already has a moderate to high level of enantiomeric excess. researchgate.net

The process involves dissolving the crude D-Phenyl-D5-alanine-N-FMOC product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and crystals of the major enantiomer (in this case, the D-form) form preferentially, leaving the minor enantiomer (the L-form) enriched in the mother liquor.

The choice of solvent is critical for successful recrystallization. Common solvents used for Fmoc-amino acids include ethyl acetate, hexane, and mixtures thereof. merckmillipore.com It is important to use high-purity solvents, as impurities can interfere with crystal formation or become incorporated into the final product. For example, residual acetic acid from the hydrolysis of ethyl acetate can lead to capping of the peptide during synthesis. merckmillipore.com The final product is typically isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. acs.org The enantiomeric purity of the recrystallized product is then confirmed by chiral HPLC analysis. rsc.org

Table 3: Illustrative Impact of Recrystallization on Enantiomeric Purity
SampleSolvent SystemEnantiomeric Excess (e.e., %)
Crude ProductN/A95.0%
After 1st RecrystallizationEthyl Acetate / Hexane99.2%
After 2nd RecrystallizationEthyl Acetate / Hexane>99.8%

Comprehensive Analytical Characterization and Purity Assessment

Spectroscopic Methodologies for Structural Confirmation and Isotopic Enrichment

Spectroscopic techniques are fundamental in verifying the molecular structure and confirming the successful incorporation and extent of isotopic labeling.

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure and isotopic composition of D-Phenyl-D5-alanine-N-FMOC.

²H NMR (Deuterium NMR) directly observes the deuterium (B1214612) nuclei, providing definitive evidence of deuteration at the phenyl ring. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms, confirming the D5 labeling pattern. Solid-state ²H NMR can also be employed to study the dynamics of the deuterated phenyl ring. wm.edu

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The signals for the deuterated phenyl carbons will exhibit characteristic splitting patterns due to coupling with deuterium, and their chemical shifts will be slightly altered compared to the non-deuterated analog. This technique is also valuable for confirming the presence of the FMOC protecting group and the alanine (B10760859) backbone. guidechem.com

Table 1: Predicted NMR Data for D-Phenyl-D5-alanine-N-FMOC

Nucleus Predicted Chemical Shift (ppm) Assignment
¹H7.7-7.9FMOC aromatic protons
¹H7.2-7.4FMOC aromatic protons
¹H4.1-4.4FMOC-CH and Ala-α-CH
¹H2.8-3.1Ala-β-CH₂
¹³C170-175Carboxyl carbon
¹³C140-145FMOC aromatic carbons
¹³C120-130FMOC aromatic carbons
¹³C65-70FMOC-CH₂
¹³C50-55Ala-α-CH
¹³C35-40Ala-β-CH₂

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is indispensable for determining the molecular weight of D-Phenyl-D5-alanine-N-FMOC and assessing its isotopic purity. guidechem.com

Molecular Mass Verification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be compared to the theoretical exact mass of the deuterated compound (C₂₄H₁₆D₅NO₄). This confirms the elemental composition and the presence of the five deuterium atoms.

Isotopic Purity Assessment: The isotopic distribution pattern in the mass spectrum reveals the percentage of the D5-labeled species relative to lower deuterated or unlabeled species. An isotopic enrichment of 99 atom % D is typically expected for high-quality material. cdnisotopes.com

Table 2: Mass Spectrometry Data for D-Phenyl-D5-alanine-N-FMOC

Parameter Value Source
Molecular FormulaC₂₄H₁₆D₅NO₄ guidechem.com
Molecular Weight392.46 g/mol cdnisotopes.com
Monoisotopic Mass392.1784 g/mol lgcstandards.com
Isotopic Enrichment99 atom % D cdnisotopes.com

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups and observing the effects of deuteration.

Functional Group Analysis: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate (B1207046) (FMOC) and carboxylic acid groups, as well as the aromatic C-H and C=C stretching vibrations of the fluorenyl group.

Deuteration Effects: The substitution of hydrogen with deuterium in the phenyl ring leads to a noticeable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. These shifts, typically to lower wavenumbers, provide further confirmation of successful deuteration. Theoretical IR spectra can be calculated and compared with experimental data to aid in the assignment of vibrational modes. ru.nl

Table 3: Key Infrared (IR) Absorption Bands for D-Phenyl-D5-alanine-N-FMOC

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H stretchCarbamate
~3000O-H stretchCarboxylic Acid
~2200C-D stretchAromatic C-D
~1700C=O stretchCarbamate & Carboxylic Acid
~1500-1600C=C stretchAromatic Rings
~1200-1300C-N stretchCarbamate

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Techniques for Enantiomeric and Chemical Purity Determination

Chromatographic methods are essential for separating the desired D-enantiomer from its L-counterpart and for identifying and quantifying any chemical impurities.

The enantiomeric purity of D-Phenyl-D5-alanine-N-FMOC is a critical quality attribute. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee). phenomenex.com

Methodology: A chiral stationary phase (CSP) is used to separate the D- and L-enantiomers. Polysaccharide-based CSPs are often effective for resolving FMOC-protected amino acids. phenomenex.comphenomenex.com The separation is typically performed under reversed-phase conditions, and the eluting enantiomers are detected by UV absorbance. phenomenex.comphenomenex.com

Purity Specification: A high enantiomeric excess, often ≥99%, is required to ensure the stereochemical integrity of peptides synthesized using this building block. cdnisotopes.comphenomenex.com

Table 4: Typical Chiral HPLC Parameters for FMOC-Amino Acid Separation

Parameter Condition Source
ColumnPolysaccharide-based Chiral Stationary Phase phenomenex.comphenomenex.com
Mobile PhaseAcetonitrile/Water with acidic additive (e.g., TFA) phenomenex.com
Flow Rate1.0 mL/min phenomenex.com
DetectionUV at 220 nm phenomenex.com
Expected Purity≥99% ee cdnisotopes.comphenomenex.com

Gas chromatography can be employed for the assessment of chemical purity, although it typically requires derivatization of the analyte to increase its volatility.

Derivatization: The carboxylic acid and amine functionalities of the amino acid make it non-volatile. Derivatization, such as esterification of the carboxylic acid and acylation of the amine (after FMOC removal), is necessary to make the compound suitable for GC analysis. cuni.cz

Purity Profiling: GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to separate and identify any volatile impurities that may be present in the sample. This provides a detailed profile of the chemical purity of the compound.

Isotopic Purity and Distribution Analysis by High-Resolution Mass Spectrometrycdnisotopes.com

The precise characterization of isotopically labeled compounds is fundamental to their application as internal standards in quantitative analytical studies. For D-Phenyl-D5-alanine-N-FMOC, high-resolution mass spectrometry (HRMS) serves as a critical tool for confirming its molecular identity, assessing its isotopic purity, and analyzing the distribution of deuterium atoms. This analysis ensures the compound's reliability for use in techniques such as isotope dilution mass spectrometry, where an accurate understanding of the isotopic enrichment is paramount for precise quantification.

Detailed research findings from analytical data sheets indicate that D-Phenyl-D5-alanine-N-FMOC consistently exhibits a high degree of isotopic enrichment. lgcstandards.comcdnisotopes.com The specified isotopic purity is typically 99 atom percent deuterium (D). lgcstandards.comcdnisotopes.com This high level of enrichment is essential for minimizing isotopic interference from naturally occurring isotopes and ensuring a clear mass separation from the unlabeled analogue.

HRMS analysis provides an accurate mass measurement, which allows for the unambiguous confirmation of the elemental composition. cdnisotopes.com The theoretically calculated accurate mass for the deuterated compound (C₂₄D₅H₁₆NO₄) is 392.1784 Da. cdnisotopes.com This is distinct from the unlabeled N-FMOC-D-phenylalanine (C₂₄H₂₁NO₄), which has a CAS number of 86123-10-6. lgcstandards.comcdnisotopes.com The mass difference of approximately 5 Da corresponds to the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring, often referred to as a mass shift of M+5. researchgate.net The high resolution and accuracy of this technique enable the differentiation of the desired pentadeuterated species from any residual unlabeled material or incompletely labeled isotopologues, thereby verifying the isotopic distribution.

The analysis of amino acid derivatives, including those protected with the 9-fluorenylmethoxycarbonyl (FMOC) group, by techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is well-established. These methods allow for sensitive and specific detection, which, when coupled with HRMS, provides a comprehensive characterization of the labeled product.

The key analytical specifications for D-Phenyl-D5-alanine-N-FMOC as determined by mass spectrometry are summarized in the table below.

ParameterValueReference
Molecular FormulaC₂₄D₅H₁₆NO₄ cdnisotopes.com
Molecular Weight392.4587 g/mol cdnisotopes.com
Accurate Mass392.1784 Da cdnisotopes.com
Isotopic Enrichment99 atom % D lgcstandards.comcdnisotopes.com
Chemical Puritymin 98% cdnisotopes.com
CAS Number2714483-74-4 lgcstandards.comcdnisotopes.com
Unlabeled CAS Number86123-10-6 lgcstandards.comcdnisotopes.com

Table of Mentioned Compounds

Compound Name Synonym(s)
D-Phenyl-D5-alanine-N-FMOC N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenyl-d5-alanine; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid; FMOC-D-Phenylalanine-d5 cdnisotopes.com

Research Applications of D Phenyl D5 Alanine N Fmoc in Advanced Chemical and Biological Studies

Role as an Internal Standard in Quantitative Analytical Methodologies (non-clinical)

In quantitative analysis, particularly in methods involving mass spectrometry, an internal standard is crucial for achieving accuracy and precision. The standard is added in a known amount to samples to correct for analyte loss during sample preparation and for variations in instrument response. D-Phenyl-D5-alanine-N-FMOC is an ideal internal standard for the analysis of phenylalanine and other amino acids for several key reasons. As a stable isotope-labeled (SIL) compound, it is chemically identical to its non-labeled counterpart but has a distinct, higher mass due to the five deuterium (B1214612) atoms. lgcstandards.comcaymanchem.com This mass difference allows a mass spectrometer to differentiate it from the endogenous analyte while ensuring it behaves almost identically during extraction, derivatization, and chromatographic separation. caymanchem.combioscience.co.uk

The FMOC group is a widely used derivatizing agent for amino acids prior to analysis. creative-proteomics.comresearchgate.net This derivatization serves two main purposes: it attaches a hydrophobic moiety to the amino acids, which improves their retention and separation on common reversed-phase HPLC columns, and it enhances their ionization efficiency in the mass spectrometer, leading to greater sensitivity. researchgate.netnih.gov By using an internal standard that is also FMOC-derivatized, the method accounts for any variability in the derivatization reaction itself, further improving the reliability of the quantification. deepdyve.com

The use of FMOC-derivatized, stable isotope-labeled internal standards like D-Phenyl-D5-alanine-N-FMOC has been fundamental to the development of robust and sensitive mass spectrometry-based assays for amino acids. creative-proteomics.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred platform for this type of analysis due to its high selectivity and sensitivity. nih.govnih.gov

In these assays, a technique called Multiple Reaction Monitoring (MRM) is often employed. MRM provides high specificity by monitoring a specific fragmentation reaction for each analyte. After the derivatized amino acids are separated by the HPLC system and ionized, the mass spectrometer selects the specific molecular ion of the FMOC-derivatized analyte (the precursor ion) and fragments it. It then monitors for a specific, characteristic fragment ion (the product ion). researchgate.netdeepdyve.com This process minimizes interference from other molecules in the complex biological matrix. The use of a stable isotope-labeled internal standard, which has its own unique precursor-to-product ion transition, allows for precise quantification of the corresponding native amino acid. nih.gov

For example, a validated LC-MS/MS method for quantifying 20 proteinogenic L-amino acids in just 5 µL of mouse plasma utilizes corresponding stable-isotope-labeled amino acids as internal standards to ensure accuracy and reliability. nih.gov Such methods are characterized by their rapid analysis time and high throughput, making them suitable for profiling amino acids in large sets of samples from non-clinical research. nih.gov

Table 1: Characteristics of a Typical LC-MS/MS Assay for Amino Acid Quantification

ParameterDescriptionReference
Analytical Platform Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Sample Preparation Protein precipitation followed by derivatization. researchgate.netnih.gov
Derivatization Agent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) researchgate.netnih.gov
Internal Standard Stable-isotope-labeled amino acids (e.g., D-Phenyl-D5-alanine-N-FMOC) nih.gov
Separation Reversed-phase High-Performance Liquid Chromatography (HPLC) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) in positive or negative ion mode deepdyve.comnih.gov
Key Advantage High sensitivity, specificity, accuracy, and high throughput creative-proteomics.comnih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is broadly divided into two categories: targeted and untargeted analysis. D-Phenyl-D5-alanine-N-FMOC and similar SIL standards are integral to both approaches in non-human research.

Targeted metabolomics focuses on measuring a predefined set of metabolites, often related to a specific metabolic pathway. In a study investigating amino acid dynamics during the progression of hepatocellular carcinoma in a mouse model, a targeted LC-MS/MS method was used to accurately quantify changes in 20 amino acids in plasma. nih.gov The study found significant decreases in plasma L-arginine and sharp increases in L-alanine and L-threonine in the tumor-bearing mice, demonstrating how this methodology can identify potential biomarkers and metabolic shifts associated with disease in animal models. nih.gov

Untargeted metabolomics aims to comprehensively profile all measurable metabolites in a sample to gain a broad overview of the metabolic state and identify unexpected changes. An example of this approach was a study on the hair of forest musk deer, where UHPLC-MS/MS was used to compare healthy animals to those with various diseases. mdpi.com This untargeted analysis identified over 2,100 metabolites and revealed significant alterations in pathways related to cancer, energy metabolism, and stress in the diseased animals. For instance, the biosynthesis of phenylalanine and tryptophan was found to be upregulated in the hair of rats with amyloid-β-induced cognitive deficits. mdpi.com While such broad-scale studies may use a panel of internal standards, the principle of using SIL compounds to ensure data quality and allow for semi-quantitative comparisons across groups is fundamental.

Elucidation of Metabolic Pathways and Flux Analysis (in vitro, animal models)

Beyond its role as a passive internal standard, deuterium-labeled phenylalanine is a powerful tracer for actively investigating metabolic pathways and measuring the rate of metabolic reactions (flux analysis). nih.govmaastrichtuniversity.nl When introduced into an in vitro system (like cell cultures) or an animal model, the labeled compound participates in metabolic reactions just like its native counterpart. pnas.orgnih.gov By using mass spectrometry to track the appearance of the deuterium label in downstream metabolites, researchers can map out metabolic routes and quantify the rate at which they operate. nih.gov

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their biological roles. Stable isotope tracers are essential for studying the metabolism of these less common enantiomers. Early research in rats used deuterated species of both L- and D-phenylalanine to measure their distribution and metabolism, demonstrating the utility of this approach for chiral-specific studies. nih.gov

A key area of interest is chiral inversion, the process by which one enantiomer (e.g., D-phenylalanine) can be converted into the other (L-phenylalanine) within the body. Studying this process is complicated by the fact that racemization (the conversion of L- to D-forms) can occur artificially during sample preparation, particularly during the acid hydrolysis of proteins. mdpi.com Innovative methods have been developed to overcome this, such as using deuterated hydrochloric acid for hydrolysis. This technique causes a deuterium atom to be added to any amino acid that undergoes racemization during the procedure, allowing researchers to distinguish between naturally occurring D-amino acids and those produced as an artifact. mdpi.com Such methods are crucial for accurately tracing the fate of D-amino acid tracers in vivo and understanding the true extent of chiral inversion pathways.

Deuterium-labeled phenylalanine is an excellent tool for dissecting the balance between the synthesis (anabolism) and breakdown (catabolism) of proteins and other biomolecules.

Catabolism: The primary catabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. Studies have used ring-deuterated L-phenylalanine ([²H₅]phenylalanine) as a tracer to measure the activity of this enzyme in vivo. nih.gov After administering the tracer, the rate of appearance of labeled tyrosine ([²H₄]tyrosine) in the blood provides a direct measure of the enzyme's function. nih.gov This method has been used to study metabolic disorders like phenylketonuria (PKU), where this enzyme is deficient. nih.govnih.gov Research also indicates that deuteration of the phenyl ring can slow the rate of this enzymatic hydroxylation, a phenomenon known as the kinetic isotope effect, which provides further insight into the reaction mechanism. researchgate.net

Anabolism: To study the anabolic fate of phenylalanine, researchers can trace its incorporation into newly synthesized proteins. In a study involving lactating cows, L-[ring-d₅]phenylalanine was infused, and the label was subsequently tracked into milk proteins (whey and casein) and meat proteins. nih.gov This allowed for the direct measurement of dietary amino acid availability and their use for protein synthesis, demonstrating a powerful application of stable isotope tracers in large animal models. nih.gov

Table 2: Research Applications of Deuterated Phenylalanine as a Metabolic Tracer

Research AreaModel SystemKey FindingTracer UsedReference
Phenylalanine Catabolism Humans (Children)Measured phenylalanine hydroxylase activity to diagnose hyperphenylalaninemia and PKU.[ring ²H₅]phenylalanine nih.gov
Protein Anabolism Lactating CowsTraced the incorporation of dietary phenylalanine into milk and meat proteins.L-[ring-d₅]phenylalanine nih.gov
Chiral-Specific Metabolism RatsMeasured the distinct distribution and metabolism of L- and D-phenylalanine.Deuterated L- and D-phenylalanine nih.gov
Pathway Identification CHO Cell CultureIdentified metabolic by-products and their sources from amino acid catabolism.¹³C-labeled amino acids pnas.org

Metabolic reprogramming, a hallmark of conditions like cancer and immune cell activation, describes a fundamental shift in how cells utilize nutrients to meet new demands for energy and biosynthesis. Stable isotope tracing is a cornerstone of research in this area, allowing scientists to map how metabolic fluxes are rerouted during these processes. mdpi.com

Studies in non-clinical models have used various isotope tracers, including deuterated compounds, to uncover these changes. For example, deuterium-labeled glucose and fatty acids have been used to show that cisplatin-resistant cancer cells exhibit decreased glucose uptake and an increased reliance on fatty acid accumulation for energy compared to their cisplatin-sensitive counterparts. mdpi.com In the context of amino acid metabolism, comprehensive tracing studies in CHO cells using ¹³C-labeled amino acids have identified dozens of secreted metabolic by-products, revealing the complex fate of these nutrients in a widely used in vitro model system. pnas.org This type of foundational research is critical for understanding and eventually manipulating the metabolic reprogramming that occurs in various physiological and pathological states. Furthermore, metabolomic profiling of animal models, such as the forest musk deer, can reveal disease-associated shifts in entire pathways, including the upregulation of phenylalanine biosynthesis, indicating a reprogramming of amino acid metabolism. mdpi.com

Building Block in Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug discovery, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence. The use of FMOC-protected amino acids is a widely adopted strategy in SPPS due to the mild conditions required for their deprotection. D-Phenyl-D5-alanine-N-FMOC, with its deuterium-labeled phenyl ring, is a valuable building block in this process, enabling the synthesis of peptides with a specific isotopic signature.

PropertyDescription
Compound Name D-Phenyl-D5-alanine-N-FMOC
Synonyms FMOC-D-Phenylalanine-d5; FMOC-D-Phe(d5)-OH
Molecular Formula C24H16D5NO4
Molecular Weight 392.46 g/mol
Isotopic Enrichment Typically ≥98 atom % D
Table 1: Key properties of D-Phenyl-D5-alanine-N-FMOC. Data sourced from supplier specifications.

The incorporation of D-Phenyl-D5-alanine-N-FMOC into peptides via SPPS allows for the generation of stable isotope-labeled peptides. These labeled peptides are instrumental in structural biology, particularly in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms introduce a specific mass shift that can be readily detected by MS, aiding in the identification and characterization of the peptide within complex mixtures. In NMR, the deuterium labeling can simplify complex spectra and provide unique structural constraints, offering deeper insights into peptide conformation and dynamics.

In non-clinical bioanalytical assays, such as those used in drug metabolism and pharmacokinetic studies, stable isotope-labeled peptides serve as ideal internal standards. The synthesis of these standards using D-Phenyl-D5-alanine-N-FMOC ensures that the internal standard is chemically identical to the analyte of interest but has a distinct mass. This allows for accurate quantification by mass spectrometry, as the labeled standard co-elutes with the unlabeled analyte during chromatography, effectively correcting for variations in sample preparation and instrument response.

Application AreaPurpose of Labeled PeptideAnalytical Technique
Drug MetabolismInternal standard for quantification of peptide-based drug candidates.Liquid Chromatography-Mass Spectrometry (LC-MS)
PharmacokineticsTracing the absorption, distribution, metabolism, and excretion (ADME) of peptide therapeutics.LC-MS/MS
Biomarker DiscoveryQuantifying endogenous peptides as potential disease biomarkers.Mass Spectrometry
Table 2: Bioanalytical applications of peptides synthesized with D-Phenyl-D5-alanine-N-FMOC.

Peptide libraries are powerful tools for discovering new ligands for a variety of biological targets, including receptors and enzymes. Incorporating D-Phenyl-D5-alanine-N-FMOC into these libraries allows for the creation of labeled peptides that can be used in competitive binding assays. In such assays, the labeled peptide competes with unlabeled test compounds for binding to the target. The extent of displacement of the labeled peptide, which can be quantified by mass spectrometry, provides a measure of the binding affinity of the test compounds. The use of D-amino acids can also influence the binding affinity and stability of the peptides within the library.

Mechanistic Investigations through Kinetic Isotope Effect (KIE) Studies (non-human biochemical systems)

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By synthesizing substrates containing D-Phenyl-D5-alanine, researchers can probe the rate-determining steps of enzymatic reactions and gain a deeper understanding of the reaction mechanism at the molecular level.

D-amino acid oxidase (DAAO) is a flavoenzyme that

Applications in Structural Biology and Conformational Analysis (non-human proteins/peptides)

The use of site-specifically deuterated amino acids, enabled by precursors like D-Phenyl-D5-alanine-N-FMOC, is particularly valuable in the conformational analysis of non-human proteins and peptides. Deuterium (²H) possesses nuclear spin properties and neutron scattering characteristics that are markedly different from those of hydrogen (¹H), allowing researchers to simplify complex measurements and highlight specific regions of a molecule. whiterose.ac.ukberstructuralbioportal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying protein structure and dynamics in solution and solid states. nih.gov However, for larger proteins, spectra can become overwhelmingly crowded and complex due to the sheer number of proton signals. Replacing protons with deuterons at specific sites—such as the phenyl ring of a phenylalanine residue—effectively renders those positions "silent" in ¹H NMR spectra, simplifying the data and reducing the impact of relaxation effects that broaden signals in large molecules. whiterose.ac.uk This selective labeling strategy is instrumental in isolating and characterizing specific molecular motions and interactions. nih.gov

A notable research example involves the study of the mineral-recognition domain of the biomineralization protein salivary statherin. nih.govacs.org Researchers synthesized a 15-amino acid fragment of this protein (SN15) with deuterated phenylalanine residues at positions 7 and 14 to investigate how their dynamics change upon binding to their native mineral surface, hydroxyapatite (B223615) (HAP). nih.govfigshare.com Using solid-state ²H NMR, they could directly monitor the motion of the phenylalanine side chains.

The study revealed that in the unbound, solid state, the dynamics of the phenylalanine side chains are primarily restricted to 180° "π flips" of the phenyl ring. nih.gov However, upon binding to the HAP surface, the side chains exhibited increased dynamic freedom, with a greater number of exchanging rotameric states. nih.govfigshare.com This indicates a significant conformational and dynamic shift induced by the interaction with the mineral surface. The specific exchange rates could be quantified from the ²H MAS line shapes, providing a detailed picture of the side-chain mobility in the bound state. nih.govacs.org

ParameterUnbound SN15 PeptideHAP-Bound SN15 Peptide
Dominant Phenylalanine Motion 180° π flipsExchange between multiple rotameric states
Rotameric Exchange Rate Not applicable / Slower timescale~5–6 × 10⁶ s⁻¹ nih.gov
Conformational State More restrictedIncreased dynamic freedom figshare.com

This table summarizes the dynamic changes observed for deuterated phenylalanine side chains in the SN15 peptide upon binding to a hydroxyapatite (HAP) surface, as determined by ²H solid-state NMR.

Another study investigated the hydrophobic core of the chicken villin headpiece subdomain protein (HP36) using static deuteron (B1233211) NMR on samples with deuterated phenylalanine residues. wm.edu The analysis of relaxation times over a wide temperature range revealed that the ring-flipping motions in the hydrated protein have very low activation energies, indicating a highly mobile hydrophobic core. This mobility was significantly reduced upon dehydration, highlighting the crucial role of the solvent in maintaining the protein's native dynamics. wm.edu

Neutron scattering is a powerful technique for analyzing the structure of biomolecular complexes. Its utility is greatly enhanced by deuterium labeling due to the large difference in the coherent neutron scattering length between hydrogen and deuterium. berstructuralbioportal.orgnih.gov This difference allows for a technique called contrast variation (or contrast matching), where by adjusting the H₂O/D₂O ratio of the solvent, specific components within a larger assembly can be made effectively "invisible" to the neutrons. nih.govornl.gov To apply this method to multi-protein complexes, one component is often produced with deuterated amino acids to ensure its scattering length density is different from the other components. nih.gov

The incorporation of D-phenyl-d5-alanine into a peptide allows researchers to precisely manipulate the neutron scattering length density of that molecule. This enables the selective observation of either the labeled molecule or the components with which it interacts.

SampleSANS Data Fit ModelWall ThicknessCore/Cylinder RadiusInterpretation
2NapFF in D₂O Hollow Cylinder1.7 nm2.1 nmRepresents the overall structure of the self-assembled fiber. researchgate.net
2NaphFdF in D₂O Hollow Cylinder0.5 nm2.4 nmRepresents the structure formed primarily by the protonated naphthyl groups, as the deuterated phenylalanine is contrast-matched. researchgate.net

This table shows the structural parameters of self-assembled dipeptide fibers determined by SANS. The significant difference in wall thickness derived from the deuterated (2NaphFdF) versus the non-deuterated (2NapFF) sample highlights how selective deuteration allows for the deconvolution of sub-molecular packing arrangements.

This approach demonstrates the power of incorporating a deuterated residue like D-phenyl-d5-alanine. It provides molecular-level information on the packing and organization within complex biomolecular or supramolecular systems that would be difficult to obtain using other methods. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.